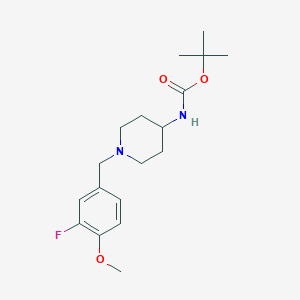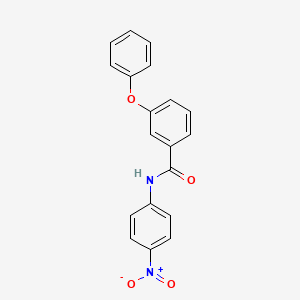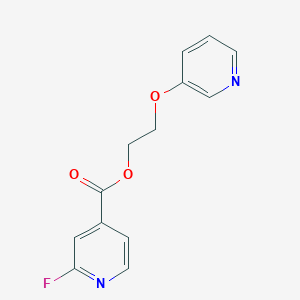![molecular formula C26H21N3O4S B2927552 2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 872208-18-9](/img/structure/B2927552.png)
2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-2-yl group, a methoxyphenyl group, and a sulfanyl-acetamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuro[3,2-d]pyrimidin-2-yl group is a fused ring system, which could impart rigidity to the molecule. The methoxyphenyl and sulfanyl-acetamide groups could provide sites for potential interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the methoxy group could make the compound more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on similar sulfanylacetamide compounds, such as "N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide," has focused on crystal structure analysis. These studies reveal how the arrangement of atoms and the folding conformation of molecules could influence their interaction with biological targets or their physical properties. Understanding the crystal structure of related compounds helps in the design of new drugs or materials with desired properties (S. Subasri et al., 2017).
Antitumor and Antimicrobial Activity
Compounds with benzofuran, pyrimidine, and thienopyrimidine rings have been synthesized and evaluated for their potential as antitumor and antimicrobial agents. For example, derivatives synthesized from visnaginone and khellinone exhibited significant anti-inflammatory, analgesic, and COX-2 inhibitory activities, suggesting their utility in drug discovery for cancer and inflammation-related diseases (A. Abu‐Hashem et al., 2020).
In Vitro Cytotoxic Activity
The synthesis of novel aryloxy groups attached to pyrimidine rings in certain acetamide derivatives has been explored for anticancer applications. These compounds were tested against various cancer cell lines, indicating the potential of structurally related compounds in cancer therapy (M. M. Al-Sanea et al., 2020).
Anticonvulsant Activity
Functionalized amino acid derivatives, such as "2-acetamido-N-benzyl-2-(methoxyamino)acetamides," have been investigated for their anticonvulsant properties. These studies focus on how modifications to the molecular structure can enhance activity and reduce toxicity, providing a basis for developing new treatments for neurological disorders (H. Kohn et al., 1991).
Antibacterial Agents
N-substituted benzimidazoles have been synthesized and evaluated for their activity against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting the importance of structural variation in combating antibiotic resistance. Such studies demonstrate the potential of related compounds in addressing critical needs in infectious disease treatment (S. Chaudhari et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. The compound belongs to the class of quinazolinones , which are known to interact with a variety of biological targets. These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes .
Mode of Action
Quinazolinones, in general, are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The presence of the methoxyphenyl and methylphenyl groups in the structure could potentially influence the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Given its structural similarity to other quinazolinones , it might affect several pathways. Quinazolinones have been reported to exhibit antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active properties . Each of these activities is associated with the modulation of specific biochemical pathways.
Result of Action
Based on the known activities of quinazolinones , it can be hypothesized that the compound might induce changes in cellular processes such as cell proliferation, apoptosis, or signal transduction, among others.
Eigenschaften
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-7-5-8-17(13-16)27-22(30)15-34-26-28-23-20-11-3-4-12-21(20)33-24(23)25(31)29(26)18-9-6-10-19(14-18)32-2/h3-14H,15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHPWHJFCSCUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)


![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)
![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)
![N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B2927482.png)
![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea](/img/structure/B2927492.png)